molecular formula C17H16N2O2 B15037192 3-[(8-Methoxy-2-methylquinolin-4-yl)amino]phenol

3-[(8-Methoxy-2-methylquinolin-4-yl)amino]phenol

Cat. No.: B15037192
M. Wt: 280.32 g/mol
InChI Key: YSKTYSZPYZAGAS-UHFFFAOYSA-N
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Description

3-[(8-Methoxy-2-methylquinolin-4-yl)amino]phenol is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(8-Methoxy-2-methylquinolin-4-yl)amino]phenol typically involves the condensation of 8-methoxy-2-methylquinoline with an appropriate aminophenol derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(8-Methoxy-2-methylquinolin-4-yl)amino]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

3-[(8-Methoxy-2-methylquinolin-4-yl)amino]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(8-Methoxy-2-methylquinolin-4-yl)amino]phenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    8-Methoxyquinoline: Shares the quinoline core structure but lacks the amino and phenolic groups.

    2-Methylquinoline: Similar quinoline structure with a methyl group at the 2-position.

    4-Aminoquinoline: Contains an amino group at the 4-position but lacks the methoxy and phenolic groups.

Uniqueness

3-[(8-Methoxy-2-methylquinolin-4-yl)amino]phenol is unique due to the presence of both the methoxy and phenolic groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in medicinal chemistry.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

3-[(8-methoxy-2-methylquinolin-4-yl)amino]phenol

InChI

InChI=1S/C17H16N2O2/c1-11-9-15(19-12-5-3-6-13(20)10-12)14-7-4-8-16(21-2)17(14)18-11/h3-10,20H,1-2H3,(H,18,19)

InChI Key

YSKTYSZPYZAGAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC(=CC=C3)O

Origin of Product

United States

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